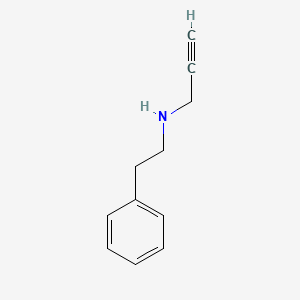

N-phenethylprop-2-yn-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)prop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYSJQKNEXGCPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Data

The fundamental properties of N-phenethylprop-2-yn-1-amine are summarized in the table below.

Interactive Data Table 1: Physicochemical Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-(1-phenylethyl)prop-2-yn-1-amine | achemblock.com |

| CAS Number | 56862-34-1 | achemblock.com |

| Molecular Formula | C11H13N | achemblock.com |

| Molecular Weight | 159.23 g/mol | achemblock.com |

| Purity | ≥95% | achemblock.com |

Synthesis and Characterization

The synthesis of propargylamines like N-phenethylprop-2-yn-1-amine can be achieved through several established organic chemistry methods. A common and direct approach is the nucleophilic substitution reaction between an amine and a propargyl halide. wikipedia.org For this compound, this would typically involve the reaction of 1-phenylethylamine (B125046) with a propargyl halide such as propargyl bromide or chloride.

Another powerful method for synthesizing propargylamines is the A³ coupling (Aldehyde-Alkyne-Amine) reaction. This is a one-pot, three-component reaction that combines an aldehyde, a terminal alkyne, and an amine, often catalyzed by a metal salt (e.g., copper or gold), to directly form the desired propargylamine (B41283). researchgate.net This method is highly valued for its efficiency and atom economy. researchgate.net

Characterization of the synthesized this compound would be performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the connectivity of the atoms and the presence of both the phenethyl and propargyl groups. Mass spectrometry would verify the molecular weight of the compound. Infrared (IR) spectroscopy could be used to identify the characteristic C≡C triple bond and N-H bond vibrations.

Mechanism of Action and Biological Interactions

While specific biological studies on N-phenethylprop-2-yn-1-amine are not extensively documented in the public domain, its mechanism of action can be hypothesized based on its constituent chemical groups. The propargylamine (B41283) moiety is well-known for its ability to act as an irreversible inhibitor of flavin-dependent enzymes, most notably monoamine oxidases (MAO-A and MAO-B). researchgate.net The terminal alkyne can form a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation. researchgate.net

The phenethylamine (B48288) portion of the molecule suggests a potential for interaction with various receptors and transporters in the central nervous system. mdpi.com Phenethylamines are known to interact with adrenergic, dopaminergic, and serotonergic systems. mdpi.comnih.gov Therefore, this compound could potentially exhibit activity at these targets, although the specific affinity and functional effect would require experimental validation. The combination of these two pharmacophores could result in a molecule with a dual mechanism of action, simultaneously inhibiting an enzyme like MAO while also modulating receptor activity.

Structure Activity Relationship Sar Studies and Computational Analysis

Elucidation of Pharmacophoric Requirements

The fundamental pharmacophore for the irreversible inhibition of monoamine oxidases by compounds related to N-phenethylprop-2-yn-1-amine is the N-propargyl group. nih.gov This moiety is considered crucial for the mechanism-based inactivation of MAO, which involves the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govfrontiersin.org The reaction proceeds through the oxidation of the propargylamine (B41283), leading to the formation of a reactive allene (B1206475) intermediate that subsequently forms a covalent bond with the N(5) atom of the FAD cofactor. acs.org

Impact of Substituent Variation on Biological Efficacy and Selectivity

The biological activity and selectivity of this compound analogs are highly sensitive to variations in their chemical structure. Modifications to the phenethylamine (B48288) ring, the ethyl linker, and the nitrogen atom of the propargylamine can significantly alter their potency and selectivity towards MAO-A and MAO-B.

Substituents on the aromatic ring of phenethylamine analogs can modulate their inhibitory activity. For instance, in a series of N-methyl-propargylamine derivatives, the nature and position of substituents on the phenyl ring led to compounds with selective inhibitory activity against either MAO-A or MAO-B. nih.gov Specifically, some derivatives exhibited potent MAO-A selective inhibition with IC50 values in the range of 14.86-17.16 nM, while others showed high selectivity for MAO-B with IC50 values between 4.37-17.00 nM. nih.gov

Furthermore, N-alkylation of the propargylamine nitrogen plays a critical role in modulating activity. N-methylation of the propargylamine in some series has been shown to enhance MAO inhibitory activity. acs.org Conversely, increasing the size of the N-substituent beyond a methyl group, for example to an N-ethyl or N-n-propyl group, can lead to a decrease in MAO-A affinity. researchgate.net In a study on deprenyl (B1670267) analogs, quaternization of the nitrogen atom by adding an extra propargyl or methyl group drastically reduced MAO-B inhibitory potency while substantially increasing MAO-A inhibition, leading to a complete inversion of selectivity. nih.govdoi.org This suggests the presence of a hydrophilic and electrophilic region in the MAO-A active site that is not present in MAO-B. nih.gov

The table below summarizes the impact of substituent variations on the MAO inhibitory activity of selected propargylamine derivatives.

| Compound/Analog Type | Substituent Variation | Effect on MAO Inhibition | Reference |

| Deprenyl Analogs | Quaternization of Nitrogen | Decreased MAO-B activity, Increased MAO-A activity | nih.govdoi.org |

| N-methyl-propargylamine Derivatives | Phenyl Ring Substitution | Selective inhibition of MAO-A or MAO-B | nih.gov |

| Indan and Tetralin Analogs | N-methylation of Propargylamine | Enhanced MAO-A and MAO-B activity | acs.org |

| Phenethylamine Analogs | N-ethyl or N-n-propyl substitution | Decreased MAO-A affinity | researchgate.net |

Stereochemical Influences on Activity

The stereochemistry of propargylamine derivatives can have a profound impact on their biological activity and selectivity. A notable example is the stereoselective inhibition of MAO isoforms by cis/trans isomers of 1-propargyl-4-styrylpiperidine-like analogs. acs.orgconicet.gov.ar In this series, the trans isomers were found to be potent and selective inhibitors of human MAO-B, while the cis isomers demonstrated selective inhibition of human MAO-A. acs.orgconicet.gov.ar This highlights that the geometric configuration of the molecule dictates its fit and orientation within the distinct active sites of the MAO isoforms.

The synthesis of enantiomerically pure propargylamines is also a key consideration in drug design, as different enantiomers can exhibit different potencies and selectivities. beilstein-journals.org For instance, the crystal structures of MAO-B in complex with different enantiomers of N-propargylaminoindan derivatives show that they can adopt different binding conformations within the active site, influencing their inhibitory profiles. researchgate.net This underscores the importance of controlling stereochemistry to optimize the interaction with the target enzyme.

Computational Methodologies in SAR Assessment

Computational techniques are invaluable tools for elucidating the SAR of this compound and its analogs, providing insights into their interactions with biological targets at a molecular level.

Molecular docking is widely used to predict the binding modes and affinities of propargylamine inhibitors within the active sites of MAO-A and MAO-B. nih.govmdpi.com Docking studies have been instrumental in understanding the selectivity of inhibitors. For example, docking simulations of stilbene-like MAO inhibitors successfully predicted the favored binding of the trans isomer to MAO-B over the cis isomer. conicet.gov.ar These studies reveal key interactions with amino acid residues in the active site, such as Tyr407, Phe352, and Gly215 in MAO-A, which are crucial for inhibitor binding. conicet.gov.ar Docking has also been employed to design novel N-methyl-propargylamine derivatives with isoform-selective MAO inhibitory activity. nih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For MAO inhibitors, 3D-QSAR models have been developed to define the pharmacophoric features required for potent inhibition of MAO-A and MAO-B. nih.gov These models can help in predicting the activity of newly designed compounds and guide the optimization of lead structures. mdpi.com For instance, QSAR studies on phenylalkylamine derivatives concluded that (S)-stereochemistry and no substitution on the aliphatic chain are required for high in vivo and in vitro activities, with small, electron-withdrawing, and hydrophilic substituents at the ortho and meta positions enhancing in vivo activity. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. researchgate.netnih.gov MD simulations have been used to study the binding of propargylamine inhibitors to MAO-B, helping to understand the structural determinants that influence affinity and inhibition rates. nih.gov These simulations can reveal the flexibility of the binding pocket and the stability of key interactions, which is crucial for the design of more effective and selective inhibitors. mdpi.com

In Vitro Metabolic Stability Assessment

In vitro assays are fundamental tools in early drug discovery to predict how a compound will be metabolized in the body. nih.govsrce.hr These assays provide initial data on metabolic clearance, helping to identify liabilities and guide structural modifications. nedmdg.org For this compound, the primary focus would be on phase I oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, especially CYPs, making them a standard tool for assessing metabolic stability. creative-bioarray.comevotec.com In a typical microsomal stability assay, this compound would be incubated with liver microsomes (from human or other species) and the essential cofactor NADPH to initiate metabolic reactions. bioduro.com The concentration of the parent compound is monitored over time using methods like LC-MS/MS. creative-bioarray.com

The results are used to calculate key parameters:

In vitro half-life (t½): The time required for 50% of the compound to be metabolized. srce.hr

Intrinsic clearance (CLint): The rate of metabolism in the absence of physiological limitations, which describes the enzyme's maximum capacity to metabolize the compound. srce.hrbioduro.com

The primary metabolic "soft spot" on this compound is the terminal alkyne of the propargyl group. This site is susceptible to CYP-mediated oxidation. nih.gov Additionally, the secondary amine can undergo N-dealkylation or N-oxidation. nih.gov A typical experimental protocol would involve incubating the compound at a set concentration (e.g., 1 µM) with liver microsomes and sampling at various time points (e.g., 0, 5, 15, 30, 60 minutes). bioduro.com The rate of disappearance allows for the calculation of the half-life and intrinsic clearance.

Table 1: Illustrative Example of Microsomal Stability Assay Data

This table shows representative data for a hypothetical microsomal stability assay of this compound.

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

This data is for illustrative purposes only.

While microsomes are excellent for studying phase I metabolism, they lack the full complement of cellular machinery, including cytosolic phase II enzymes and transporter proteins. altex.org Primary hepatocytes, which are intact liver cells, provide a more physiologically relevant model. altex.orgnih.gov Incubating this compound with cultured hepatocytes allows for the assessment of both phase I and phase II metabolism, as well as the influence of cellular uptake and efflux. dntb.gov.ua

Hepatocyte studies can confirm the metabolic pathways identified in microsomal assays and may reveal additional pathways, such as conjugation reactions (e.g., glucuronidation or sulfation) if suitable functional groups are introduced through phase I metabolism. altex.org The experimental setup is similar to microsomal assays, with the compound added to cultured hepatocytes and its concentration measured over time to determine clearance. researchgate.net

A primary goal of in vitro metabolism studies is to predict the in vivo hepatic clearance of a compound. researchgate.net This process, known as in vitro-in vivo extrapolation (IVIVE), uses the intrinsic clearance (CLint) values obtained from microsomal or hepatocyte assays along with physiological scaling factors (e.g., liver blood flow, microsomal protein per gram of liver, and hepatocellularity). srce.hrnih.govresearchgate.net

Several models, such as the well-stirred model, are used for this extrapolation. nih.gov The accuracy of these predictions depends on several factors, including the quality of the in vitro data and the extent to which the liver is the primary organ of clearance. researchgate.netnih.gov For compounds like this compound, where metabolism is expected to be a major clearance pathway, IVIVE provides a crucial early estimate of its pharmacokinetic behavior in humans.

Table 2: Key Parameters in In Vitro to In Vivo Extrapolation (IVIVE)

| Parameter | Description | Source |

| In Vitro CLint | Intrinsic clearance measured in microsomes or hepatocytes. | Experimental |

| MPPGL | Microsomal protein per gram of liver. | Literature Value |

| HPGL | Hepatocytes per gram of liver. | Literature Value |

| Liver Blood Flow (QH) | Rate of blood flow to the liver. | Literature Value |

| Fraction Unbound (fu) | Fraction of the compound not bound to plasma proteins. | Experimental |

Strategies for Enhancing Metabolic Stability

If initial studies reveal that this compound has high metabolic clearance, various strategies can be employed to improve its stability and, consequently, its pharmacokinetic profile. nedmdg.orgpsu.edu

Identifying the metabolic "soft spots" is the first step toward targeted structural changes. nih.govresearchgate.net For this compound, likely sites of metabolism include the propargyl group and the secondary amine.

Strategies to block these metabolic pathways include:

Steric Hindrance: Introducing bulky groups near the metabolic site can physically block the enzyme's access. For instance, adding a methyl group at the propargylic position has been shown to improve the metabolic stability of similar propargyl-linked compounds. nih.gov

Electronic Modification: Replacing hydrogen atoms with electron-withdrawing groups can make the molecule less susceptible to oxidation. nih.gov

Bioisosteric Replacement: The labile propargyl group could potentially be replaced with a more stable bioisostere that retains the desired biological activity but is less prone to metabolism. nih.gov For example, heterocycles like oxadiazoles (B1248032) have been used as stable replacements for amide bonds. nih.gov

Deuteration, the replacement of a hydrogen atom with its stable isotope deuterium (B1214612), is a powerful strategy for enhancing metabolic stability. juniperpublishers.comijeat.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. ijeat.org Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, replacing the hydrogen at a metabolic hotspot with deuterium can significantly slow down the rate of metabolism. This is known as the kinetic isotope effect. juniperpublishers.com

For this compound, the most logical position for deuteration would be the terminal acetylenic hydrogen on the propargyl group, a known site of CYP-mediated oxidation. nih.govresearchgate.net Deuterating this position could block this metabolic pathway, potentially "shutting down" a major route of clearance and increasing the compound's half-life. mdpi.com This strategy has been successfully used to improve the metabolic profiles of various drug candidates. acs.orgassumption.edu

Table of Mentioned Compounds

Direct Synthesis of N-phenethylprop-2-yn-1-amine

The direct synthesis of this compound can be achieved through established chemical transformations, primarily via N-alkylation of a primary amine.

Precursor Compounds and Reaction Conditions

A primary method for the synthesis of this compound involves the N-alkylation of phenethylamine (B48288) with a propargyl halide. unibo.it In a typical procedure, phenethylamine is reacted with propargyl bromide in the presence of a base.

The reaction proceeds as follows:

Precursor Compounds:

| Precursor Name | Role |

| Phenethylamine | The primary amine providing the phenethyl group. |

| Propargyl bromide | The alkylating agent that introduces the propargyl group. |

| Potassium carbonate (or other suitable base) | Acts as a proton scavenger to neutralize the HBr formed during the reaction. |

| Acetone (or other suitable solvent) | Serves as the reaction medium. |

Reaction Conditions:

| Parameter | Condition |

| Temperature | Typically reflux conditions. |

| Reaction Time | Several hours to ensure completion. |

This method provides a straightforward and efficient route to this compound.

General Approaches to N-Substituted Propargylamines

Broader synthetic strategies for N-substituted propargylamines often employ coupling reactions and multicomponent approaches, which offer high atom economy and the ability to generate molecular diversity. continental.edu.persc.orgnih.gov

Coupling Reactions

The copper-catalyzed A3-coupling (Amine-Aldehyde-Alkyne) reaction is a powerful and widely used method for the synthesis of propargylamines. researchgate.netresearchgate.net This three-component reaction involves the coupling of an amine, an aldehyde, and a terminal alkyne, catalyzed by a copper salt. researchgate.net

The general mechanism is believed to involve the in situ formation of an iminium ion from the amine and aldehyde, which is then attacked by a copper acetylide species generated from the terminal alkyne and the copper catalyst. nih.gov

A variety of copper catalysts can be employed, including copper(I) and copper(II) salts, as well as copper nanoparticles. nih.govresearchgate.net The reaction conditions are often mild, and in some cases, can be performed in greener solvents like water or under solvent-free conditions. nih.govsemanticscholar.org

Table of A3-Coupling Reaction Examples:

| Amine | Aldehyde | Alkyne | Catalyst | Solvent | Yield (%) | Reference |

| Piperidine | Benzaldehyde | Phenylacetylene | CuFe2O4 NPs | - | 90 | researchgate.net |

| Piperidine | Benzaldehyde | Phenylacetylene | CuI/Succinic acid | - | High | researchgate.net |

| Piperidine | Formaldehyde | Phenylacetylene | Polystyrene-supported Cu complex | DMSO | 99 | semanticscholar.org |

Palladium catalysts are instrumental in various synthetic transformations leading to N-substituted propargylamines and related structures. One notable application is in the synthesis of substituted piperazines through a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. nih.govacs.org While not a direct synthesis of a simple N-propargylamine, this methodology showcases the utility of palladium in constructing complex nitrogen-containing heterocycles from propargylic starting materials.

Furthermore, palladium-catalyzed reactions of N-propargyl-2-iodobenzamides with boronic acids can lead to the formation of substituted 3,4-dihydroisoquinolin-1(2H)-ones, demonstrating the versatility of palladium in intramolecular cyclization reactions involving a propargylamine (B41283) moiety. beilstein-journals.org Palladium catalysis is also employed in the synthesis of allenes from propargylamines, showcasing the reactivity of the propargyl group under these conditions. kcl.ac.uk

Multi-Component and Tandem Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. continental.edu.persc.orgnih.gov The A3-coupling reaction is a prime example of an MCR used for propargylamine synthesis. continental.edu.persc.orgresearchgate.net

Metal-free multicomponent approaches for the synthesis of propargylamines have also been developed, offering a more sustainable alternative to metal-catalyzed reactions. continental.edu.persc.orgnih.gov These reactions often rely on the inherent reactivity of the starting materials under specific conditions, sometimes promoted by non-metallic catalysts or microwave irradiation. nih.gov

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, have also been employed in the synthesis of complex molecules derived from propargylamines. For instance, a palladium-catalyzed cascade reaction can lead to the formation of poly-substituted isoquinolinones. beilstein-journals.org

Dehydrogenative Synthesis Routes

Dehydrogenative coupling reactions have emerged as powerful and atom-economical methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions proceed via the activation of two C-H bonds, or a C-H and a heteroatom-H bond, under oxidative conditions, typically with the formation of dihydrogen or water as the only byproduct. In the context of propargylamine synthesis, this approach often involves the coupling of an amine with a terminal alkyne.

Copper-catalyzed systems are widely employed for the cross-dehydrogenative coupling (CDC) of tertiary amines with terminal alkynes. pnas.orgscispace.com For instance, the combination of a copper catalyst, such as CuBr, and an oxidant like tert-butyl hydroperoxide (TBHP) can effectively couple N,N-dimethylaniline with phenylacetylene. pnas.org The proposed mechanism involves the formation of an iminium ion intermediate from the amine via oxidation, which then undergoes nucleophilic attack by a copper acetylide species. pnas.org While not demonstrated for this compound itself, this methodology is applicable to a range of tertiary amines and alkynes. scispace.com

| Catalyst | Oxidant | Amine Substrate | Alkyne Substrate | Product | Yield (%) | Reference |

| CuBr | TBHP | N,N-dimethylaniline | Phenylacetylene | N-methyl-N-(1-phenylprop-2-yn-1-yl)aniline | Good | pnas.org |

| Cu-NPs on Zeolite | TBHP | N,N-dimethylbenzylamine | Phenylacetylene | N-methyl-N-(1-phenylprop-2-yn-1-yl)benzylamine | Moderate | scispace.com |

| Zn(OTf)₂ | - | Various aldehydes/amines | Phenylacetylene | Various propargylamines | 75-96 | organic-chemistry.org |

This table presents examples of dehydrogenative coupling reactions for the synthesis of propargylamines.

Ruthenium catalysts have also been explored for dehydrogenative coupling reactions. For example, ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of diols with primary amines to form N-substituted lactams, showcasing the versatility of this approach for C-N bond formation. rsc.org While direct dehydrogenative coupling of a secondary amine like phenethylamine with propyne (B1212725) using a ruthenium catalyst to form this compound has not been extensively reported, the fundamental principles of C-H and N-H bond activation by ruthenium complexes suggest its plausibility. nih.gov

Stereoselective Synthesis of Propargylamines

The development of stereoselective methods for the synthesis of chiral propargylamines is of high importance, as the stereochemistry of these compounds can be crucial for their biological activity and their application as chiral building blocks. A common strategy involves the asymmetric addition of an alkyne nucleophile to an imine or an iminium ion.

One of the most successful approaches utilizes chiral auxiliaries, such as Ellman's chiral sulfinamide (tert-butanesulfinamide). rsc.org Aldehydes can be condensed with (R)- or (S)-tert-butanesulfinamide to form chiral N-sulfinyl imines. The subsequent addition of a lithium or magnesium acetylide proceeds with high diastereoselectivity, which is controlled by the chiral sulfinyl group. The auxiliary can then be readily cleaved under mild acidic conditions to afford the chiral primary propargylamine. rsc.org

Catalytic asymmetric methods offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Copper-based catalytic systems have been extensively studied for the enantioselective alkynylation of imines. Current time information in Bangalore, IN. For example, the combination of a copper(I) salt with a chiral ligand, such as a Pybox ligand, can catalyze the three-component coupling of an aldehyde, an amine, and a terminal alkyne (A3 coupling) to produce chiral propargylamines with high enantioselectivity. Current time information in Bangalore, IN.

| Method | Chiral Source | Key Reagents | Diastereoselectivity/Enantioselectivity | Reference |

| Chiral Auxiliary | Ellman's sulfinamide | Lithiated chloroacetylene | up to >20:1 dr | Current time information in Bangalore, IN. |

| Catalytic | Cu(I)/Pybox ligand | Aldehyde, amine, alkyne | High ee | Current time information in Bangalore, IN. |

| Catalytic | CuBr/Quinap | Aldehyde, amine, alkyne | High ee | rsc.org |

This table summarizes key approaches for the stereoselective synthesis of propargylamines.

Analogous Synthetic Strategies for Related Amine Scaffolds

The synthetic principles applied to the preparation of this compound are part of a broader toolbox for the synthesis of various amine scaffolds. The A3 coupling (aldehyde-alkyne-amine) is a cornerstone of propargylamine synthesis and has been adapted for a wide range of substrates. organic-chemistry.orgjocpr.com This multicomponent reaction can be catalyzed by various metals, including copper, gold, and zinc, often under mild and environmentally friendly conditions. organic-chemistry.orgrsc.orgrsc.org For instance, zinc triflate (Zn(OTf)₂) has been shown to be an effective catalyst for the solvent-free A3 coupling, proceeding via the C-H activation of the terminal alkyne. organic-chemistry.org

Dehydrogenative strategies extend beyond propargylamines to the synthesis of other important amine-containing heterocycles. For example, N-functionalized 2-aminophenols can be synthesized from cyclohexanones and amines through a one-shot dehydrogenative process mediated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). jocpr.comrsc.org Similarly, ruthenium catalysts have been employed in the acceptorless dehydrogenative coupling of diols and primary amines to access N-substituted lactams. rsc.org These methods highlight a paradigm of C-N bond formation that avoids pre-functionalization of the starting materials, leading to more efficient and sustainable synthetic routes.

Furthermore, the direct C-H activation of amines provides a powerful route to functionalized amine scaffolds. A cooperative catalytic system involving a Lewis acid (B(C₆F₅)₃) and a copper complex can achieve the direct union of N-alkylamines and trimethylsilyl (B98337) alkynes without the need for an external oxidant. acs.org This approach allows for the late-stage functionalization of complex, bioactive amine-containing molecules. acs.org

Design Principles for Novel Analogues

The design of new analogues based on the this compound scaffold is rooted in structure-activity relationship (SAR) studies. biomolther.org This scaffold can be dissected into three primary regions for modification: the secondary amine, the phenethyl moiety, and the propargyl group. Each region plays a distinct role in how the molecule interacts with biological targets.

The Amine Group: As a secondary amine, the nitrogen atom is a key site for establishing ionic bonds or hydrogen bond interactions within receptor binding pockets. Its basicity and nucleophilicity can be fine-tuned through derivatization.

The Phenethyl Moiety: This group, consisting of a phenyl ring connected by an ethyl linker, is crucial for engaging in hydrophobic, van der Waals, and aromatic (π-π stacking) interactions. nih.govmdpi.com Modifications to the phenyl ring, such as the introduction of various substituents, can dramatically alter a compound's affinity and efficacy for a given target. mdpi.comnih.gov The length and flexibility of the ethyl linker are also important variables.

The Propargyl Moiety: The propargylamine group is a significant pharmacophore in its own right, known for its role in the irreversible inhibition of certain enzymes and its ability to act as a bioisosteric replacement for other functional groups. nih.gov The terminal alkyne provides a reactive handle for further chemical transformations.

The primary goal in designing novel analogues is to systematically explore the chemical space around this central scaffold. By making targeted modifications to each of these three regions, researchers can probe the specific interactions that govern biological activity, leading to the development of compounds with optimized properties. mdpi.comnih.gov

**3.2. Strategies for Structural Diversification

Structural diversification of the this compound scaffold is achieved through a variety of synthetic organic chemistry techniques. These strategies allow for precise control over the steric, electronic, and lipophilic properties of the resulting analogues.

Modification of the secondary amine is a fundamental strategy for diversifying the scaffold. wikipedia.orgbath.ac.uk N-alkylation and N-acylation are common methods used to introduce a wide range of substituents onto the nitrogen atom.

N-Alkylation: This reaction involves treating the parent amine with an alkyl halide, alcohol, or other alkylating agent to form a tertiary amine. wikipedia.orgnih.gov This approach can introduce additional hydrophobic groups, alter the basicity of the nitrogen, and introduce new steric bulk that can influence receptor binding. The reaction is often carried out under mild conditions, and for laboratory purposes, it is a well-established route to tertiary amines. wikipedia.orgresearchgate.net For instance, reacting the scaffold with various benzyl (B1604629) or allyl bromides can yield a library of tertiary amines. researchgate.net

N-Acylation: This process converts the secondary amine into an amide by reacting it with an acylating agent such as an acid chloride, anhydride, or activated ester. mdpi.comworktribe.comgoogle.com N-acylation neutralizes the basicity of the nitrogen, transforms it from a hydrogen bond donor to a hydrogen bond acceptor, and introduces a planar amide bond, which can significantly alter the conformational preferences of the molecule. bath.ac.uk This method is widely used for creating peptide bonds and is a cornerstone of medicinal chemistry. mdpi.com

| Approach | Reagent Example | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Increased steric bulk; altered basicity |

| N-Alkylation | Benzyl Bromide (BnBr) | Tertiary Amine | Introduces aromatic ring for potential π-stacking |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | Neutralizes basicity; adds H-bond acceptor |

| N-Acylation | Benzoyl Chloride (PhCOCl) | Amide | Introduces rigid, planar aromatic amide |

The phenethyl group is a critical component for molecular recognition, and its modification has been shown to have profound effects on pharmacological activity. nih.govmdpi.com Research on related N-phenethyl-substituted compounds has demonstrated that even minor changes to this moiety can convert a potent agonist into an antagonist or significantly alter its potency. mdpi.com

Strategies for modifying this part of the scaffold typically involve introducing substituents at various positions on the phenyl ring. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of these substituents are key variables. For example, in studies on N-phenethylnorhydromorphone, placing a nitro group at the para-position (p-NO₂) resulted in a potent partial agonist at the mu-opioid receptor (MOR), whereas moving it to the meta-position (m-NO₂) produced a MOR antagonist. mdpi.com This highlights the sensitivity of receptor interactions to the electronic and steric profile of the phenethyl ring. nih.govmdpi.com

| Parent Scaffold Analogue | Phenethyl Modification | Observed Effect (Example from related compounds) | Reference |

|---|---|---|---|

| N-phenethylnorhydromorphone | para-Nitro (p-NO₂) | Potent MOR partial agonist | mdpi.com |

| N-phenethylnorhydromorphone | meta-Nitro (m-NO₂) | MOR antagonist activity | mdpi.com |

| N-phenethylnorhydromorphone | para-Chloro (p-Cl) | Nanomolar binding affinity at MOR and DOR | nih.govdoaj.org |

| Phenethylamine Derivatives | para-Alkyl or Halogen | Maintained or increased binding affinity for 5-HT₂A receptors | biomolther.org |

| Phenethylamine Derivatives | para-Alkoxy or Nitro | Decreased binding affinity for 5-HT₂A receptors | biomolther.org |

The propargylamine functional group is a key element in many biologically active molecules, recognized for its unique chemical properties and its role in drug discovery. nih.gov Altering this moiety in the this compound scaffold can be used to probe its importance for biological activity and to introduce new functionalities.

Modifications can include:

Substitution at the Terminal Alkyne: The terminal hydrogen of the alkyne is acidic and can be replaced with various groups, such as silyl (B83357) groups for protection or other alkyl/aryl groups via Sonogashira coupling, expanding the structural diversity.

Isosteric Replacement: The entire propargyl group can be replaced with other chemical groups of similar size and electronic properties (bioisosteres) to determine if the triple bond itself is essential for activity.

Conversion of the Alkyne: The alkyne can be reduced to the corresponding alkene (N-phenethylallyl-amine) or alkane (N-phenethylpropylamine) to assess the role of unsaturation. It can also serve as a precursor for synthesizing other functional groups. For instance, a recent study detailed the synthesis of various 4-(benzo[d] biomolther.orgmdpi.comdioxol-5-yloxy)-N,N-2-yn-1-amine derivatives, showcasing modifications that retain the core propargyl amine structure while altering other parts of the molecule. researchgate.net

The this compound scaffold is an excellent starting material for the synthesis of more complex, conformationally restricted heterocyclic systems. uou.ac.in Heterocycles are a cornerstone of modern pharmaceuticals, and incorporating the scaffold into such ring systems can lock the molecule into a specific bioactive conformation, potentially increasing affinity and selectivity. ijper.orgderpharmachemica.com

Several synthetic strategies can be employed:

Cyclization involving the Amine: The secondary amine can act as a nucleophile in cyclization reactions. For example, reaction with α,β-unsaturated ketones (chalcones) can lead to the formation of pyrimidine (B1678525) or pyrazoline rings. derpharmachemica.com

Cycloaddition involving the Alkyne: The propargyl group's alkyne can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Click Chemistry) to form triazoles or with nitrones to form isoxazolines. organic-chemistry.org

Tandem Reactions: Multicomponent reactions can be designed where the amine and alkyne both participate in a cascade of reactions to build complex heterocyclic structures, such as 1,2-dihydroisoquinolines, in a single step. beilstein-journals.org

| Starting Scaffold Type | Reaction Type | Resulting Heterocyclic System | Reference Example |

|---|---|---|---|

| Amine | Condensation with chalcone (B49325) & hydrazine | Pyrazoline | derpharmachemica.com |

| Amine | Condensation with chalcone & urea/guanidine | Pyrimidine | derpharmachemica.com |

| Alkyne | [2+2+1] Cycloaddition | Bicyclic Imidazole | organic-chemistry.org |

| Amine and Aldehyde | Tandem reaction with phosphonate | 1,2-Dihydroisoquinolin-1-ylphosphonate | beilstein-journals.org |

Catalytic and Materials Science Applications

Role in Catalytic Reactions (e.g., Cycloaddition)

There is no available data in the searched scientific literature detailing the use of N-phenethylprop-2-yn-1-amine as a catalyst or a reactant in catalytic cycloaddition reactions. Propargylamines, as a general class of compounds, are known to participate in various catalytic transformations, including cycloadditions, to form complex heterocyclic structures. mdpi.comresearchgate.net However, the specific reactivity and catalytic potential of this compound have not been reported.

Ligand Design in Organometallic Chemistry

The design and synthesis of ligands are crucial in organometallic chemistry to modulate the properties of metal catalysts. Amines and alkynes are common coordinating groups. However, a review of the literature did not yield any instances of this compound being employed as a ligand in organometallic complexes. The potential of this compound to act as a ligand, and the properties of any subsequent metal complexes, remain unexplored in the available scientific record.

Functionalization of Advanced Materials (e.g., Graphene Oxide Composites)

The functionalization of materials like graphene oxide with organic molecules is a significant area of research for developing new composites with enhanced properties. Amines are frequently used for this purpose due to their ability to react with oxygen-containing functional groups on the surface of graphene oxide. iaamonline.orgproquest.com Despite this, no studies have been found that specifically report the use of this compound for the functionalization of graphene oxide or any other advanced materials. Research in this area has focused on other amines and has not included the title compound. iaamonline.orgproquest.com

Future Research Directions and Translational Opportunities

Development of Advanced Synthetic Methodologies

The synthesis of propargylamines, including N-phenethylprop-2-yn-1-amine, has traditionally involved methods like the alkynylation of imines or the amination of propargylic halides and esters. researchgate.net However, these methods can be limited by the need for harsh conditions, toxic reagents, or moisture-sensitive materials. researchgate.net Modern synthetic chemistry is moving towards more efficient, atom-economical, and environmentally benign processes.

A key area of development is the use of multicomponent reactions (MCRs), particularly the A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions. um.edu.mtnih.govnih.gov These one-pot reactions offer a straightforward pathway to structurally diverse propargylamines by combining simple starting materials. um.edu.mt Research is focused on advancing these reactions through the development of novel catalytic systems. While early breakthroughs utilized copper(I) salts, current efforts explore a range of catalysts to improve yields and expand the substrate scope. researchgate.net This includes the use of heterogeneous catalysts, such as copper(I) iodide supported on Amberlyst A-21 or magnetic Fe₃O₄-chitosan nanoparticles, which facilitate easy catalyst recovery and reuse, aligning with the principles of green chemistry. um.edu.mtbohrium.com

Future work will likely concentrate on:

Novel Catalysts: Exploring lanthanide salts and other transition metal complexes (e.g., gold, palladium) to enhance catalytic activity and selectivity, potentially enabling reactions at room temperature. researchgate.netsciforum.net

Asymmetric Synthesis: Developing chiral catalysts and organocatalysts to produce enantiomerically pure propargylamines, which is crucial as different enantiomers of a compound can have vastly different pharmacological effects. nih.govdntb.gov.ua

Solvent-Free and Non-Conventional Conditions: Expanding the use of solvent-free reaction conditions or non-conventional energy sources like microwave irradiation to reduce reaction times and environmental impact. nih.govbohrium.comrsc.org

| Methodology | Description | Key Advantages | Catalyst Examples | Reference |

|---|---|---|---|---|

| A³/KA² Coupling | A one-pot, three-component reaction of an aldehyde/ketone, an amine, and a terminal alkyne. | High atom economy, operational simplicity, access to diverse derivatives. | Copper(I) salts, Supported CuI, CuFe₂O₄ NPs. | researchgate.netum.edu.mt |

| Heterogeneous Catalysis | Utilizes catalysts on solid supports that are easily separated from the reaction mixture. | Catalyst reusability, reduced waste, simplified purification. | Amberlyst A-21 supported CuI, Fe₃O₄-chitosan-Cu(II). | um.edu.mtbohrium.com |

| Metal-Free Synthesis | Employs organocatalysts or relies on the intrinsic reactivity of starting materials under specific conditions. | Avoids potentially toxic transition metal contamination in the final product. | Chiral phosphoric acids, Squaramide-based catalysts. | nih.gov |

| Asymmetric Synthesis | Methods that selectively produce one enantiomer of a chiral product. | Allows for the synthesis of stereochemically pure compounds for pharmacology. | Chiral organosilver complexes, R-configured propargylamines. | dntb.gov.uamdpi.com |

Comprehensive Pharmacological Profiling of Derivatives

The propargylamine (B41283) moiety is a well-known pharmacophore, primarily recognized for its role in irreversible monoamine oxidase (MAO) inhibitors like selegiline (B1681611) and rasagiline, which are used in treating Parkinson's disease. wisdomlib.orgnih.gov The this compound scaffold combines the propargylamine group with a phenylethylamine structure, itself a classic backbone for many neurologically active compounds. Future research must extend beyond MAO inhibition to fully characterize the therapeutic potential of its derivatives.

Studies on various propargylamine derivatives have revealed a wide spectrum of biological activities, suggesting that this scaffold is a versatile starting point for multi-target drug design. wisdomlib.orgwisdomlib.org For example, modifications to the core structure have yielded compounds with potent antifungal, anticancer, and neuroprotective activities beyond MAO inhibition. nih.govnih.gov Some derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy, while others have been designed as dual inhibitors of cholinesterases and MAO-B for Alzheimer's disease. dntb.gov.uaacs.org

A systematic approach to pharmacological profiling should involve screening new derivatives of this compound against a broad panel of biological targets, including:

Enzymes: MAO-A, MAO-B, cholinesterases (AChE, BChE), and histone deacetylases (HDACs). dntb.gov.uaacs.org

Receptors: Dopamine (B1211576), serotonin, and NMDA receptors, which are relevant to a host of neurological and psychiatric disorders. wisdomlib.org

Other Pathological Processes: Mechanisms related to cancer cell proliferation, apoptosis, and microbial growth. wisdomlib.orgnih.gov

| Derivative Class | Pharmacological Target/Activity | Therapeutic Potential | Reference |

|---|---|---|---|

| N-propargylamine-based compounds | Monoamine Oxidase-B (MAO-B) Inhibition | Neurodegenerative Diseases (Parkinson's, Alzheimer's) | wisdomlib.orgnih.gov |

| Homopropargylamine derivatives | Antifungal Activity (e.g., against Aspergillus fumigatus) | Infectious Diseases | nih.gov |

| Alkyne-based HDAC inhibitors | Histone Deacetylase 6 (HDAC6) Inhibition | Cancer | dntb.gov.uanih.gov |

| Pyrimidinylthiourea-propargylamine hybrids | Dual AChE and MAO-B Inhibition | Alzheimer's Disease | acs.org |

| Polycyclic propargylamine derivatives | NMDA Receptor and VGCC Inhibition, Anti-apoptotic | Multifunctional Neuroprotection | wisdomlib.org |

Integration of Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential and mechanisms of action of this compound and its derivatives, future research must move beyond single-target assessments. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to elucidating the complex biological effects of a drug candidate. nih.govmdpi.com

Transcriptomics, for instance, can reveal how a compound alters the expression of thousands of genes in target cells. researchgate.net A study on a novel MAO-B inhibitor used RNA sequencing (RNAseq) to identify differentially expressed genes in human keratinocytes. nih.goveuropeanreview.org This analysis revealed that the inhibitor significantly altered pathways related to mitogen-activated protein kinase (MAPK) signaling, a crucial regulator of cellular inflammatory responses. nih.goveuropeanreview.org Similarly, applying transcriptomics to study compounds derived from the this compound scaffold could uncover novel mechanisms of action, identify unexpected off-target effects, and reveal biomarkers for predicting therapeutic response. mdpi.comacs.org

Future research should leverage multi-omics approaches to:

Elucidate Mechanisms: Integrate transcriptomic and proteomic data to map the signaling pathways modulated by a compound, providing a comprehensive view of its cellular impact. nih.govfrontiersin.org

Identify Novel Targets: Use network pharmacology and connectivity mapping to compare the gene expression signatures of a compound with those of known drugs and genetic perturbations, thereby hypothesizing new therapeutic applications. acs.org

Discover Biomarkers: Analyze metabolomic and proteomic changes in response to treatment to identify biomarkers that can be used in clinical trials to monitor drug efficacy and safety. mdpi.com

Rational Design of Targeted Therapeutics

The future of drug discovery with the this compound scaffold lies in the rational design of targeted therapeutics. This approach moves away from random screening and towards the deliberate, structure-based, and ligand-based design of molecules with optimized properties. nih.gov The goal is to create derivatives with high potency and selectivity for a specific biological target, thereby maximizing therapeutic benefit while minimizing adverse effects. nih.gov

Key strategies in rational drug design applicable to this scaffold include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound structure—for example, by substituting the phenyl ring, altering the linker between the nitrogen and the ring, or modifying the alkyne terminus—and assessing how these changes affect biological activity. nih.govnih.gov This process generates critical data for building predictive models.

Quantitative Structure-Activity Relationship (QSAR) Models: Using computational methods to build mathematical models that correlate the chemical structures of derivatives with their biological activities. Hansch-type QSAR models, for instance, have been successfully used to design potent and selective MAO inhibitors by relating inhibitor potency to physicochemical parameters like hydrophobicity and steric effects. springernature.comnih.gov

Scaffold-Based Design: Treating the this compound core as a versatile scaffold that can be decorated with different functional groups to direct it toward new biological targets. nih.gov For example, combining the propargylamine moiety (known for MAO inhibition) with a fragment known to interact with cholinesterases can produce a dual-target agent for Alzheimer's disease. acs.orgmdpi.com This modular approach is a powerful strategy for developing multi-target-directed ligands (MTDLs). wisdomlib.org

By targeting specific protein-protein interactions or enzyme active sites, it is possible to develop highly specific therapeutics that disrupt disease-related signaling pathways while sparing healthy cells. nih.gov The this compound scaffold provides a promising and chemically tractable starting point for these advanced drug design efforts. enamine.net

Q & A

Q. What are the common synthetic routes for N-phenethylprop-2-yn-1-amine, and how do reaction conditions influence yield?

this compound can be synthesized via palladium-catalyzed cross-coupling or reductive amination. For example:

- Palladium-Catalyzed Alkynylation : Aryl halides react with propargylamines in the presence of Pd(PPh₃)₂Cl₂/CuI catalysts and Et₃N as a base. This method yields ~67% under optimized conditions (0.76 mL aryl iodide, 5.4 mmol propargylamine, 2 mol% catalyst loading) .

- Reductive Amination : Aldehydes and amines react under H₂ with Pd/NiO catalysts (1.1 wt%), achieving >95% yield at 25°C in 10 hours. This method is efficient for secondary amines .

Q. Key Factors :

- Catalyst selection (Pd vs. Ni-based systems).

- Base and solvent compatibility (e.g., Et₃N for alkynylation).

- Reaction time and temperature (ambient vs. heated conditions).

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H NMR : Confirm amine proton shifts (δ 1.5–3.0 ppm) and alkyne proton absence (propargyl group validated via coupling constants). Example: N-benzylprop-2-yn-1-amine in CDCl₃ shows distinct splitting patterns .

- FT-IR : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., m/z 177.0659 [M+H]⁺ for nitro-propargyl analogs) .

Q. What safety protocols are essential when handling propargylamine derivatives?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (acute toxicity category 4) .

- Ventilation : Use fume hoods due to volatile byproducts (e.g., aryl iodides).

- Waste Management : Segregate halogenated waste and consult professional disposal services .

Advanced Research Questions

Q. How can conflicting yield data in catalytic methods be resolved?

Discrepancies arise from catalyst loading, substrate steric effects, or competing pathways. For example:

- Pd/NiO vs. Pd/Cu Systems : Pd/NiO achieves >95% yield in reductive amination , while Pd/Cu yields 67% in alkynylation due to slower oxidative addition with aryl iodides .

- Catalyst-Free Routes : Three-component coupling (methylene chloride, alkynes, amines) avoids catalysts but requires rigorous optimization of stoichiometry and solvent polarity .

Q. Resolution Strategies :

- Conduct kinetic studies to identify rate-limiting steps.

- Use DOE (Design of Experiments) to optimize temperature, catalyst loading, and substrate ratios.

Q. How can structural modifications impact biological activity?

- Alkyne Position : Propargyl groups at C2 (vs. C3) enhance binding to acetylcholinesterase (observed in analogs like N-benzyl-3-fluorophenylprop-2-yn-1-amine) .

- Phenyl Substituents : Electron-withdrawing groups (e.g., -F) improve metabolic stability but may reduce bioavailability .

Q. Methodology :

- Synthesize analogs via Sonogashira coupling and evaluate via in vitro assays (e.g., IC₅₀ for enzyme inhibition).

Q. What strategies mitigate N-nitrosamine contamination risks?

- Supplier Screening : Use questionnaires to assess raw material history (e.g., amine/nitrosating agent cross-contamination) .

- Process Controls : Limit nitrite/chloramine content in water sources and avoid secondary amine reagents.

- Analytical Monitoring : LC-MS/MS with ≤0.03 ppm detection limits for nitrosamine impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.